molecular formula C15H9BrCl2N2 B12997296 6-bromo-2,4-dichloro-N-phenylquinolin-3-amine

6-bromo-2,4-dichloro-N-phenylquinolin-3-amine

Cat. No.: B12997296
M. Wt: 368.1 g/mol
InChI Key: SFOZGNWOKZXRKZ-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine is a chemical compound with the molecular formula C15H9BrCl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,4-dichloro-N-phenylquinolin-3-amine typically involves multi-step reactions. One common method includes the use of Eaton’s reagent, dichloromethane, and trichlorophosphate under controlled conditions. The process involves several steps, including heating and cooling phases, to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in the molecule with another atom or group.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include boron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted quinoline derivatives.

Scientific Research Applications

6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2,4-dichloro-N-phenylquinolin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may inhibit specific kinases involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C15H9BrCl2N2

Molecular Weight

368.1 g/mol

IUPAC Name

6-bromo-2,4-dichloro-N-phenylquinolin-3-amine

InChI

InChI=1S/C15H9BrCl2N2/c16-9-6-7-12-11(8-9)13(17)14(15(18)20-12)19-10-4-2-1-3-5-10/h1-8,19H

InChI Key

SFOZGNWOKZXRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C3=C(C=CC(=C3)Br)N=C2Cl)Cl

Origin of Product

United States

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